molecular formula C12H11FN2O2S B5873850 Benzenesulfonamide, 4-fluoro-N-(4-pyridinylmethyl)- CAS No. 126790-83-8

Benzenesulfonamide, 4-fluoro-N-(4-pyridinylmethyl)-

Cat. No.: B5873850
CAS No.: 126790-83-8
M. Wt: 266.29 g/mol
InChI Key: LUGSEHAHCXTUEM-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-fluoro-N-(4-pyridinylmethyl)- is a chemical compound with the molecular formula C12H11FN2O2S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzenesulfonamide group, a fluorine atom, and a pyridinylmethyl group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-fluoro-N-(4-pyridinylmethyl)- typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-pyridinylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-fluoro-N-(4-pyridinylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Benzenesulfonamide, 4-fluoro-N-(4-pyridinylmethyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes involved in disease processes.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-fluoro-N-(4-pyridinylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial proliferation .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: Lacks the fluorine and pyridinylmethyl groups, resulting in different chemical properties and biological activities.

    4-Fluorobenzenesulfonamide: Contains the fluorine atom but lacks the pyridinylmethyl group.

    N-(4-Pyridinylmethyl)benzenesulfonamide: Contains the pyridinylmethyl group but lacks the fluorine atom.

Uniqueness

Benzenesulfonamide, 4-fluoro-N-(4-pyridinylmethyl)- is unique due to the presence of both the fluorine atom and the pyridinylmethyl group. These functional groups contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c13-11-1-3-12(4-2-11)18(16,17)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGSEHAHCXTUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354716
Record name Benzenesulfonamide, 4-fluoro-N-(4-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126790-83-8
Record name Benzenesulfonamide, 4-fluoro-N-(4-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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